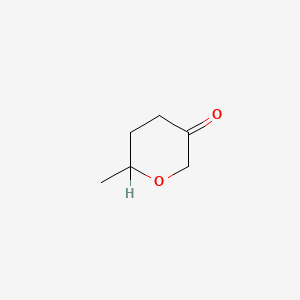![molecular formula C6H7N3O B6269078 N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine CAS No. 242458-29-3](/img/new.no-structure.jpg)
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C6H7N3O. It is also known by its IUPAC name, (1Z)-1-(2-pyrazinyl)ethanone oxime . This compound is characterized by the presence of a pyrazine ring and an oxime functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the reaction of pyrazine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the pyrazine ring can interact with biological macromolecules, affecting their function. These interactions can lead to antimicrobial and enzyme inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(pyrazin-2-yl)ethylidene)hydrazine: Similar structure but with a hydrazine group instead of an oxime.
N-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.
Uniqueness
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its hydrazine and isonicotinohydrazide analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
242458-29-3 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



